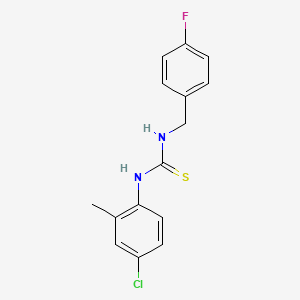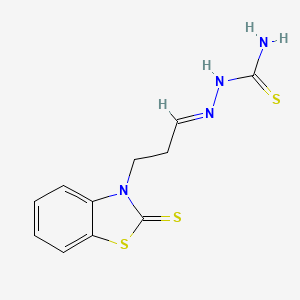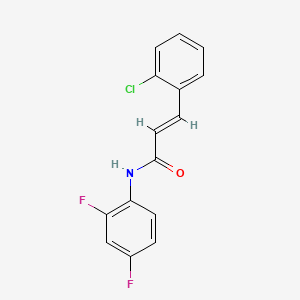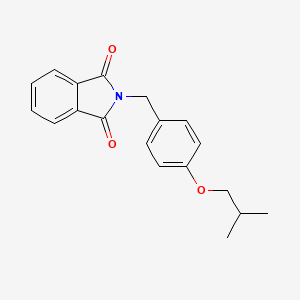
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione, also known as IBID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
In addition to its anticancer activity, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its unique molecular structure and properties, which make it a promising candidate for the development of new materials and drugs. Its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis also make it a valuable tool for cancer research.
One limitation of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which may make it difficult to use in certain applications. Its potential toxicity and side effects also need to be further studied before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione. One direction is to further study its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis. Another direction is to explore its potential use in the development of new materials and drugs.
In addition, further studies are needed to understand its mechanism of action and potential toxicity and side effects. The development of new synthesis methods and modifications to its molecular structure may also lead to the discovery of new properties and applications for 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione.
Synthesemethoden
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 4-isobutoxybenzaldehyde with aniline, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a molecular probe for imaging applications in cancer diagnosis.
In materials science, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of functional materials, such as organic semiconductors and polymers. Its unique molecular structure and properties make it a promising candidate for the development of new materials with specific properties and applications.
In organic electronics, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a dopant for the synthesis of organic field-effect transistors (OFETs). OFETs are a type of electronic device that can be used in various applications, such as flexible displays and sensors.
Eigenschaften
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(2)12-23-15-9-7-14(8-10-15)11-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXOFSLBOEEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


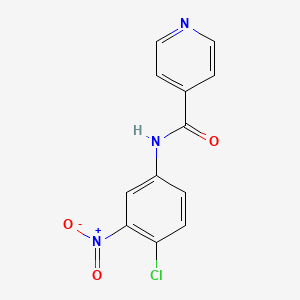
![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)

